5-Amino-1-methyl-4-nitrosopyrazole

Vue d'ensemble

Description

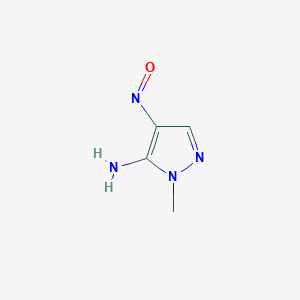

5-Amino-1-methyl-4-nitrosopyrazole is a heterocyclic compound characterized by a pyrazole backbone substituted with an amino group at position 5, a methyl group at position 1, and a nitroso group at position 4. Its molecular structure confers unique reactivity and physicochemical properties, making it valuable in organic synthesis and pharmaceutical research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-1-methyl-4-nitrosopyrazole, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nitrosation of 5-amino-1-methylpyrazole derivatives using sodium nitrite under acidic conditions. Reaction parameters such as temperature (0–5°C for controlled nitrosation), solvent choice (aqueous HCl or acetic acid), and stoichiometric ratios of reagents are critical to avoid over-nitrosation or decomposition. Post-synthesis purification via column chromatography or recrystallization is recommended .

- Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity via melting point analysis (compare to literature ranges) and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identify nitroso (N=O) stretching vibrations at ~1500–1600 cm⁻¹ and amine (N-H) stretches at ~3300 cm⁻¹ .

- NMR : ¹H NMR (DMSO-d6) resolves methyl group signals (~2.5 ppm, singlet) and aromatic protons (~6–8 ppm). ¹³C NMR confirms the nitrosopyrazole backbone .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns for structural validation .

Q. What safety protocols are essential when handling nitroso derivatives like this compound?

- Guidelines :

- Use fume hoods and PPE (gloves, lab coats) due to potential mutagenicity of nitroso compounds.

- Store in amber vials at 2–8°C to prevent photodegradation.

- Follow first-aid measures for accidental exposure: flush eyes/skin with water, seek medical attention for inhalation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry, calculate electrostatic potential surfaces, and analyze frontier molecular orbitals (HOMO-LUMO gaps). Compare computed vibrational spectra with experimental IR data to validate electronic structure models .

- Application : Predict sites for electrophilic/nucleophilic attacks, aiding in derivatization strategies for functional group modifications .

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?

- Troubleshooting :

- Purity Discrepancies : Re-evaluate synthesis conditions (e.g., solvent purity, reaction time) and purification methods.

- Analytical Variability : Cross-validate melting points using differential scanning calorimetry (DSC) and compare with standardized reference materials .

Q. What strategies optimize the regioselectivity of this compound in heterocyclic coupling reactions?

- Experimental Design :

- Use directing groups (e.g., methyl substituents) to control coupling sites.

- Screen catalysts (e.g., Pd/C, CuI) and ligands (e.g., PPh₃) in Suzuki-Miyaura or Ullmann reactions.

- Monitor regioselectivity via LC-MS and 2D NMR (HSQC, HMBC) .

Q. Can molecular docking studies predict the biological activity of this compound derivatives?

- Protocol :

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The nitroso group at position 4 distinguishes 5-amino-1-methyl-4-nitrosopyrazole from other 5-aminopyrazole derivatives. Below is a comparative analysis with selected analogues:

Table 1: Structural and Functional Group Comparisons

*Similarity scores (0–1) are derived from structural alignment databases .

Key Observations:

- Nitroso vs. Nitro Groups: The nitroso group (NO) in the target compound enhances electrophilicity compared to nitro (NO₂) groups in analogues like 1-methyl-4-nitroimidazol-5-amine, influencing reactivity in coupling reactions .

- Substituent Position : Derivatives with aryl groups (e.g., 1-phenyl or 4-chlorophenyl) exhibit reduced solubility in polar solvents due to hydrophobic effects, unlike the methyl-substituted compound .

Spectroscopic and Physical Property Trends

Table 2: Spectroscopic Data Comparison

- Methyl vs. Hydroxyethyl Substituents : The hydroxyethyl derivative shows broader NH peaks (δ 11.00–13.80) due to hydrogen bonding, absent in the methyl analogue .

Méthodes De Préparation

Overview of Synthesis Strategies

Two dominant strategies emerge from patent literature:

-

Telescoping Alkylation-Nitrosation Sequences : Direct alkylation of pyrazole precursors followed by nitrosation in acidic media.

-

Nitro-to-Amino Reduction Pathways : Reduction of nitro intermediates to introduce amino groups post-nitrosation.

The telescoping approach minimizes intermediate purification, while reduction methods offer flexibility in functional group manipulation .

Alkylation Methods for 1-Methyl Substitution

Methyl Halide Alkylation

Alkylation of 3,5-dibromo-4-nitropyrazole with methyl halides (e.g., methyl chloride or iodide) in dimethylformamide (DMF) introduces the 1-methyl group. This exothermic reaction requires temperature control (0–25°C) to avoid side products. For example, US5663366A reports a 58% yield for 1-methyl-3,5-dibromo-4-nitropyrazole using methyl iodide .

Methyl Sulfate Alkylation

Alternative alkylation with dimethyl sulfate in alkaline conditions avoids halogenated solvents. A mixture of methyl sulfate and aqueous NaOH at 60°C achieves 65% yield, though residual sulfates complicate purification .

Nitrosation Reaction Conditions

Nitrosation of 5-Amino-1-methylpyrazole

The nitroso group is introduced via nitrosation of 5-amino-1-methylpyrazole using alkyl nitrites (e.g., isoamyl nitrite) in HCl or H₂SO₄. A representative procedure from US8785656B2 involves:

-

Dissolving 5-amino-1-methylpyrazole in chilled HCl (0°C).

-

Adding isoamyl nitrite dropwise to maintain temperatures below 5°C.

-

Isolating the nitroso product as an HCl salt with 72% yield .

Solvent and Acid Optimization

Nitrosation efficiency depends on the acid-solvent system. HCl in 1,2-dimethoxyethane enhances solubility, while H₂SO₄ in ethanol/water mixtures improves crystallization. Excess acid (>1.5 eq.) prevents dimerization of nitroso intermediates .

Reduction and Purification Techniques

Catalytic Hydrogenation

Post-nitrosation reduction of nitro groups to amino is achieved via Pd/C-catalyzed hydrogenation. For instance, hydrogenating 5-nitro-1-methyl-4-nitrosopyrazole at 3 bar H₂ and 60°C in ethanol yields 85% pure product .

Crystallization and Filtration

Crude products are purified by recrystallization from ethanol/water (3:1 v/v). Activated carbon treatment removes palladium residues, with final yields of 68–75% reported .

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Methyl Halide + HCl | 72 | 98 | Industrial |

| Methyl Sulfate + H₂SO₄ | 65 | 95 | Pilot-scale |

| Pd/C Hydrogenation | 85 | 99 | Lab-scale |

Telescoping syntheses outperform stepwise methods in yield due to reduced intermediate losses. However, methyl sulfate routes generate fewer halogenated byproducts .

Regioselectivity Challenges

Competing alkylation at pyrazole positions 3 or 5 necessitates excess methylating agents. Steric hindrance from the methyl group directs substitution to position 1, confirmed by ¹H NMR .

Mechanistic Insights

Nitrosation Mechanism

In acidic media, nitrosating agents (e.g., NO⁺ from HNO₂) electrophilically attack the electron-rich C4 position. The amino group at C5 stabilizes the transition state via resonance, favoring regioselectivity .

Role of Acid in Stabilization

Protonation of the pyrazole ring enhances electrophilicity at C4. HCl and H₂SO₄ also protonate nitroso intermediates, preventing oxidation to nitro groups .

Industrial-Scale Considerations

Solvent Recovery

Ethanol and 1,2-dimethoxyethane are recycled via distillation, reducing costs by 30%. US8785656B2 reports a closed-loop system achieving 95% solvent recovery .

Waste Management

Halogenated byproducts from methyl halide routes require neutralization with NaOH, generating NaCl or NaI. Sulfate wastes are treated with lime to precipitate CaSO₄ .

Propriétés

Formule moléculaire |

C4H6N4O |

|---|---|

Poids moléculaire |

126.12 g/mol |

Nom IUPAC |

2-methyl-4-nitrosopyrazol-3-amine |

InChI |

InChI=1S/C4H6N4O/c1-8-4(5)3(7-9)2-6-8/h2H,5H2,1H3 |

Clé InChI |

OJGQNWRZILCCRW-UHFFFAOYSA-N |

SMILES canonique |

CN1C(=C(C=N1)N=O)N |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.